![molecular formula C28H28N4O4 B2529773 7-[(4-苄基哌嗪-1-基)羰基]-3-(4-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 892277-21-3](/img/no-structure.png)

7-[(4-苄基哌嗪-1-基)羰基]-3-(4-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

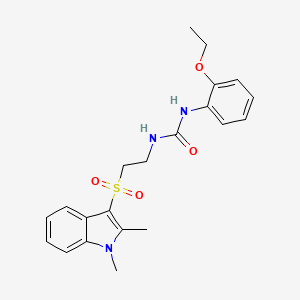

7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.

BenchChem offers high-quality 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂

该化合物可用作抗菌剂。该化合物的衍生物已显示出对环丙沙星抗性的铜绿假单胞菌 (CRPA) 具有良好的生长抑制作用,MIC 值低至 16 μg/mL,比环丙沙星强 16 倍 .

抗 HIV 剂

喹唑啉-2,4(1H,3H)-二酮是一种主要的 N-稠合杂环,具有广泛的生物学功能,包括抗 HIV 活性 .

抗癌剂

该化合物有可能用于癌症治疗。 喹唑啉-2,4(1H,3H)-二酮衍生物已显示出抗癌活性 .

抗真菌剂

喹唑啉-2,4(1H,3H)-二酮衍生物已显示出抗真菌特性 .

抗突变剂

该化合物有可能用作抗突变剂。 喹唑啉-2,4(1H,3H)-二酮衍生物已显示出抗突变活性 .

抗原生动物剂

未来方向

Quinazoline derivatives, including this compound, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further, developing new synthesis methods, and investigating their potential use in drug discovery and other areas .

作用机制

Target of Action

The primary targets of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione are bacterial pathogens commonly disseminated in hospital environments . The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of bacterial growth, particularly in strains resistant to other antimicrobial agents .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their growth inhibition .

Result of Action

The result of the action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .

Action Environment

The action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzyl anthranilate. This intermediate is then reacted with benzylpiperazine and acetic anhydride to form the key intermediate, which is subsequently cyclized with phosgene to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "benzylpiperazine", "acetic anhydride", "phosgene" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-methoxybenzyl anthranilate.", "Step 2: Reaction of 4-methoxybenzyl anthranilate with benzylpiperazine and acetic anhydride to form the key intermediate.", "Step 3: Cyclization of the key intermediate with phosgene to yield the final product, 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS 编号 |

892277-21-3 |

分子式 |

C28H28N4O4 |

分子量 |

484.556 |

IUPAC 名称 |

7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |

InChI 键 |

PPVAGLFPZLHOLV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

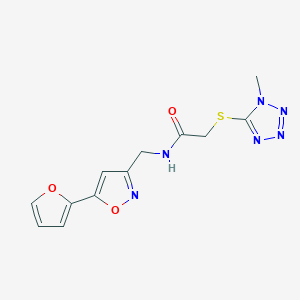

![ethyl 4-(4-chlorophenyl)-2-(3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamido)thiophene-3-carboxylate](/img/structure/B2529691.png)

![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)

![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2529705.png)

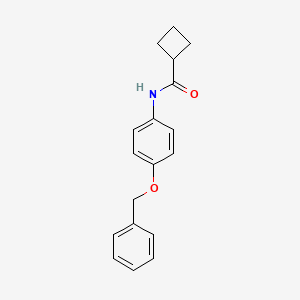

![2-[1-(Aminomethyl)cyclobutoxy]ethan-1-ol](/img/structure/B2529706.png)

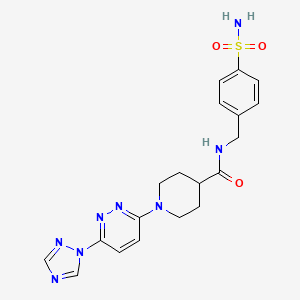

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)

![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)

![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)